3-Amino-N-cyclopropyl-2-methoxybenzamide
Description
3-Amino-N-cyclopropyl-2-methoxybenzamide is a benzamide derivative characterized by a 3-amino group and 2-methoxy substituent on the benzene ring, with a cyclopropyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The compound’s amino and methoxy groups likely enhance hydrogen-bonding capacity and modulate electron density, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-8(3-2-4-9(10)12)11(14)13-7-5-6-7/h2-4,7H,5-6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQZFFBYSSRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and cyclopropylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-methoxybenzamide.
Nitration and Reduction: The N-cyclopropyl-2-methoxybenzamide undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the 3-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-Nitro-N-cyclopropyl-2-methoxybenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-cyclopropyl-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Positioning and Electronic Effects
- 2-Aminobenzamides (): Unlike the target’s 3-amino group, 2-aminobenzamides prioritize substituents at the 2-position. Such variations may impact applications in glycan analysis or glycosylation engineering, where substituent orientation affects binding specificity .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The 3-methyl substituent and N,O-bidentate directing group contrast with the target’s 2-methoxy and 3-amino groups. The latter’s electron-donating methoxy group could enhance para-directed electrophilic substitution, while the amino group at position 3 may enable chelation in metal-catalyzed reactions, differing from ’s focus on C–H functionalization .
2.2. Cyclopropyl Group Influence
- N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide (): Both compounds feature a cyclopropyl group on the amide nitrogen. However, ’s methylaminoacetyl substituent introduces a branched chain, increasing steric bulk compared to the target’s planar 3-amino group. This difference may affect solubility or receptor binding in pharmacological contexts .
- 2-(Cyclopropylamino)-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide (): Here, the cyclopropyl is part of an acetamide backbone rather than a benzamide. The acetamide’s flexibility and phenyl group may alter conformational stability relative to the rigid benzamide scaffold of the target compound .
2.3. Functional Group Variations
- N-(3-aminopropyl)-2-ethoxybenzamide (): The ethoxy group at position 2 parallels the target’s methoxy but with increased hydrophobicity.
- N-(3-methoxypropyl)-3-methylbenzamide (): The methoxypropyl chain on the nitrogen diverges from the target’s cyclopropyl, reducing ring strain and possibly enhancing metabolic stability. The 3-methyl substituent vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
